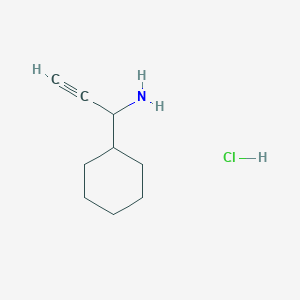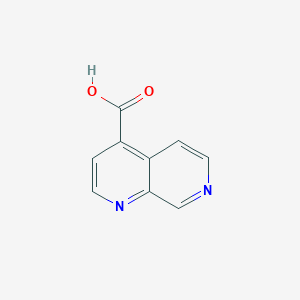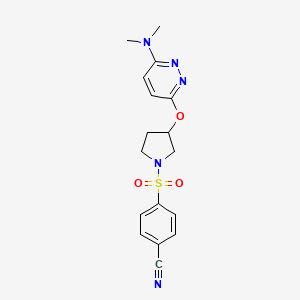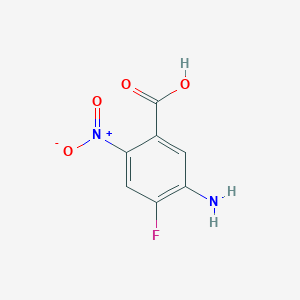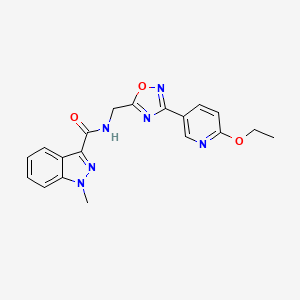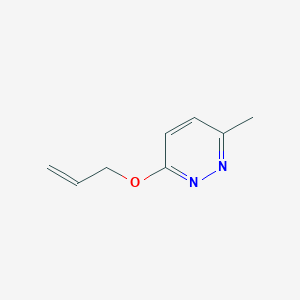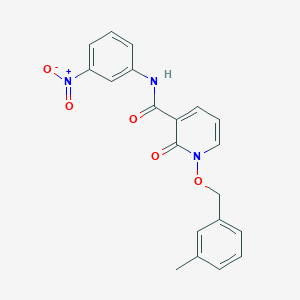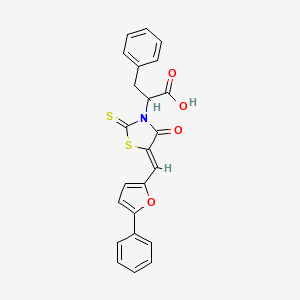
(Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antitrypanosomal Activities
One significant application of this compound class is in the area of anticancer and antitrypanosomal activities. Novel derivatives have been synthesized and evaluated for their activity against Trypanosoma brucei, showing potent inhibition at sub-micromolar concentrations. Additionally, certain derivatives demonstrated significant anticancer activity against human tumor cell lines, indicating their potential in cancer therapy (Holota et al., 2019).
Potential as GSK-3 Inhibitors
Compounds in this class have been investigated for their potential as GSK-3 inhibitors, which are important in various biological processes and diseases. Microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives has been explored, demonstrating their relevance in the development of new therapeutic agents (Kamila & Biehl, 2012).
Fluorescent Compound for Metal Ion Detection
A derivative of this compound class was synthesized and characterized for its potential as a fluorescent chemical sensor. It showed a selective fluorescent quenching effect for Co2+, indicating its application in metal ion detection (Li Rui-j, 2013).
Anticancer Properties and Apoptosis Induction
These compounds have been synthesized and studied for their anticancer properties, particularly in inducing apoptosis in human leukemia cells. Structural variations led to the identification of specific derivatives with potent anticancer activity, highlighting their potential in cancer treatment (Chandrappa et al., 2009).
Anti-Inflammatory Activity
The class also includes derivatives with anti-inflammatory properties. Novel compounds were synthesized and evaluated for their anti-inflammatory activity, showing significant results and pointing towards their use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Photophysical Properties and DFT Study
The synthesis of novel d-π-A type chromophores derived from this compound class has been studied. These studies included an analysis of their photophysical properties and computational studies using DFT, indicating their application in material science (Jachak et al., 2021).
Anticancer and Antiangiogenic Effects in Vivo
Thioxothiazolidin-4-one derivatives of this compound were synthesized and evaluated for their in vivo anticancer and antiangiogenic effects, showing significant potential in cancer therapy (Chandrappa et al., 2010).
Eigenschaften
IUPAC Name |
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c25-21-20(14-17-11-12-19(28-17)16-9-5-2-6-10-16)30-23(29)24(21)18(22(26)27)13-15-7-3-1-4-8-15/h1-12,14,18H,13H2,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOVFXBENXOMC-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

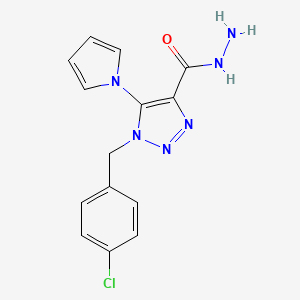
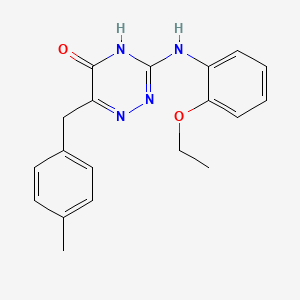
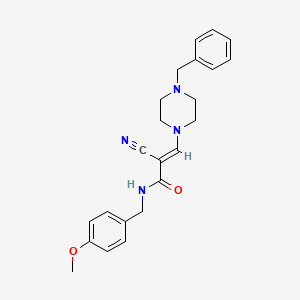
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)
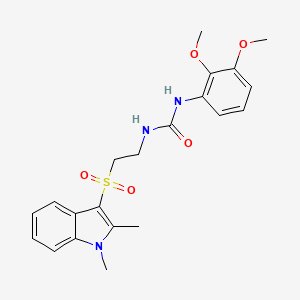
amino}acetamide](/img/structure/B2960750.png)
